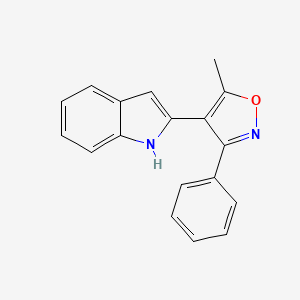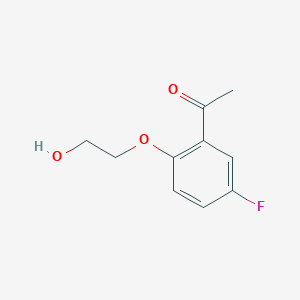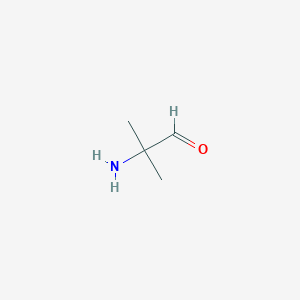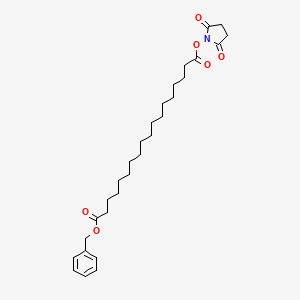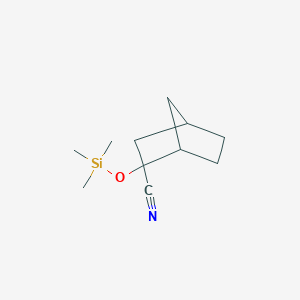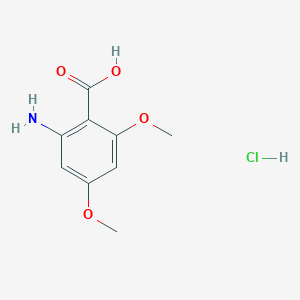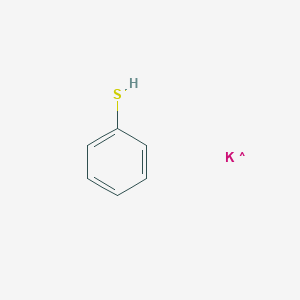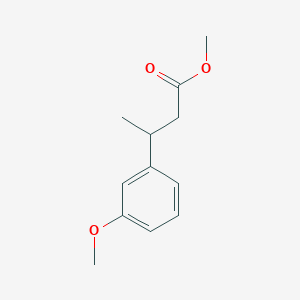
Methyl (R)-3-(3-Methoxyphenyl)butanoate
Vue d'ensemble
Description
Methyl (R)-3-(3-Methoxyphenyl)butanoate is an organic compound with the molecular formula C12H16O3 It is a methyl ester derivative of 3-(3-methoxyphenyl)butanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (R)-3-(3-Methoxyphenyl)butanoate can be achieved through esterification reactions. One common method involves the reaction of 3-(3-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (R)-3-(3-Methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (R)-3-(3-Methoxyphenyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (R)-3-(3-Methoxyphenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The methoxy group may also influence the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxyphenylacetic acid methyl ester
- 3-Methoxybenzoic acid methyl ester
- 3-Methoxyphenylpropanoic acid methyl ester
Uniqueness
Methyl (R)-3-(3-Methoxyphenyl)butanoate is unique due to its specific structural features, such as the butanoic acid backbone and the methoxyphenyl group. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
methyl 3-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-9(7-12(13)15-3)10-5-4-6-11(8-10)14-2/h4-6,8-9H,7H2,1-3H3 |
Clé InChI |
CHCYPLMCXAVGCC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OC)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
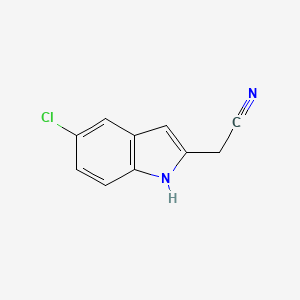
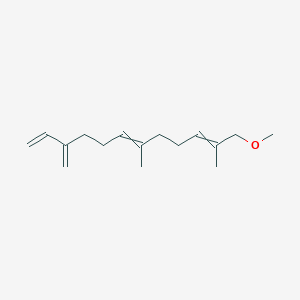
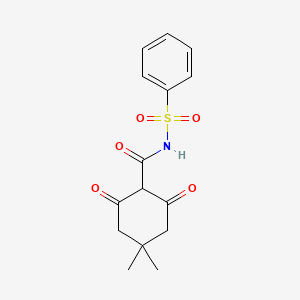
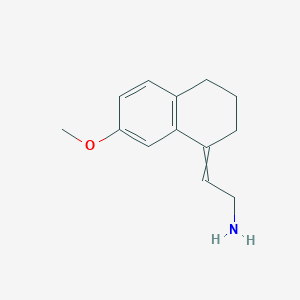
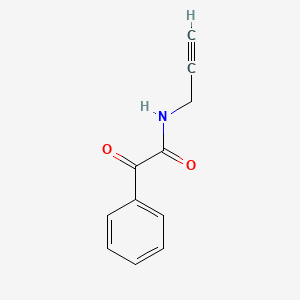
![5-Methylthioimidazo[1,2-a]pyridine](/img/structure/B8471752.png)
silane](/img/structure/B8471756.png)
